Mass Shift of +3 Da Enables Baseline Mass Spectrometric Resolution from Unlabeled Isradipine
Isradipine-d3 possesses a molecular weight of 374.41 g/mol due to the substitution of three deuterium atoms for three hydrogen atoms at the 5-methyl ester position, resulting in a +3 Da mass shift relative to unlabeled isradipine (MW 371.39) . This mass difference ensures complete baseline separation in the mass spectrometer, eliminating cross-talk between the analyte and internal standard channels and enabling accurate quantification of isradipine in complex biological matrices .
| Evidence Dimension | Molecular Weight Difference |
|---|---|
| Target Compound Data | 374.41 g/mol |
| Comparator Or Baseline | Isradipine (unlabeled): 371.39 g/mol |
| Quantified Difference | +3.02 Da |
| Conditions | Calculated from molecular formulas: C19H18D3N3O5 vs. C19H21N3O5 |
Why This Matters
A distinct mass shift prevents signal overlap, ensuring accurate and precise quantification in LC-MS/MS methods, which is critical for generating reliable pharmacokinetic data.
